2-Azido-1,3,5-trifluorobenzene
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Overview
Description
2-Azido-1,3,5-trifluorobenzene is an organic compound with the molecular formula C6H2F3N3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3,5-trifluorobenzene typically involves the azidation of 1,3,5-trifluorobenzene. One common method is the nucleophilic substitution reaction where 1,3,5-trifluorobenzene is treated with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of a fluorine atom with an azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1,3,5-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF or DMSO.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2-Azido-1,3,5-trifluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Azido-1,3,5-trifluorobenzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trifluorobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Azido-1,2,3-trifluorobenzene: Similar structure but different substitution pattern, which can lead to different reactivity and applications.
Uniqueness
2-Azido-1,3,5-trifluorobenzene is unique due to the combination of azido and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it particularly useful in click chemistry and other applications where both azido and fluorine functionalities are desirable.
Properties
Molecular Formula |
C6H2F3N3 |
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Molecular Weight |
173.10 g/mol |
IUPAC Name |
2-azido-1,3,5-trifluorobenzene |
InChI |
InChI=1S/C6H2F3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H |
InChI Key |
SZTLXSATMGILQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=[N+]=[N-])F)F |
Origin of Product |
United States |
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